2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-pyrrol-1-yl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18(14-21-10-1-2-11-21)22-12-8-16(13-22)24-17-7-3-5-15-6-4-9-20-19(15)17/h1-7,9-11,16H,8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEYVRSFCYYCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is classified as a pyrrole derivative, known for its diverse pharmacological properties. The following sections detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O. The structure features a pyrrole ring and a quinoline moiety, which contribute to its reactivity and biological interactions. The compound includes functional groups such as an ethanone carbonyl and ether linkages, enhancing its potential applications in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of pyrrole and quinoline derivatives. The following table summarizes the general synthesis pathway:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Pyrrole + Quinoline derivative | Reflux in solvent | Intermediate product |
| 2 | Intermediate + Acetic anhydride | Reflux | This compound |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of quinoline have been shown to possess potent antibacterial effects against Staphylococcus aureus, particularly strains resistant to methicillin (MRSA) .
Case Study: Antibacterial Activity
In a study focusing on the synthesis of quinoline derivatives, one compound demonstrated promising results against S. aureus, with effective binding interactions observed during docking studies with the enoyl-ACP reductase (FabI) enzyme, a known target for antibacterial agents . This suggests that this compound may also exhibit similar antibacterial properties due to its structural similarities.
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes and receptors involved in microbial resistance mechanisms. The presence of nitrogen in the heterocyclic structure enhances its ability to engage in hydrogen bonding with biological macromolecules, which is crucial for its activity .
Research Findings
A comprehensive review of literature reveals various studies exploring the biological activities of pyrrole and quinoline derivatives:
- Antibacterial Studies : Several derivatives have been synthesized and tested against various bacterial strains, showing significant inhibition rates.
- Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with their targets, indicating strong interactions that could lead to effective pharmaceutical applications .
- Pharmacological Profiles : The pharmacological profiles of these compounds suggest potential use in treating infections caused by resistant bacteria, highlighting the importance of continued research in this area.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(1H-Pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- CAS Number : 2034431-79-1
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 321.4 g/mol
- Structural Features: A pyrrole (C₄H₄N) substituent at the ethanone backbone. A quinolin-8-yloxy group linked to a pyrrolidine ring at position 2. The ketone group at position 1 of the ethanone core facilitates reactivity in nucleophilic additions or condensations.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of N-substituted ethanones, which are often explored for their bioactivity. Below is a comparison with key analogs:
Physicochemical and Reactivity Insights
- Quinoline vs. Fluorinated pyridines (e.g., CAS 1228666-50-9) exhibit enhanced metabolic stability compared to non-fluorinated analogs, but the quinoline derivative may offer superior binding affinity in biological systems .
Pyrrolidine vs. Pyrrole Substituents :
Commercial Availability and Pricing
- Analogues: 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone: $400–$4800 for 1–25 g . 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone: Available via Ambeed (SDS provided) .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?
- Answer : Synthesis involves sequential coupling of pyrrolidine and quinoline moieties. Key steps include:
- Step 1 : Formation of the 3-(quinolin-8-yloxy)pyrrolidine intermediate via nucleophilic substitution using THF under nitrogen at 60–80°C .
- Step 2 : Acylation with 2-(1H-pyrrol-1-yl)acetyl chloride in DMF, monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Optimize solvent polarity to minimize byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Aromatic protons (quinoline: δ 7.5–8.5 ppm), pyrrolidine CH2 (δ 2.5–3.5 ppm), and carbonyl (δ ~170 ppm) confirm connectivity .
- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and quinoline C-N vibrations (~1350 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) ensures >95% purity; retention time ≈ 8.2 minutes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity per CLP) .
- Storage : Inert atmosphere (argon), away from strong acids/bases to prevent decomposition .
Advanced Questions
Q. How can researchers address discrepancies in reported toxicity data during safety assessments?
- Answer :
- Data Gaps : Limited acute toxicity data (oral, dermal) require extrapolation from structurally similar quinoline derivatives .
- Precautionary Measures : Assume worst-case toxicity (Category 4) and implement spill kits with activated carbon .
- Contradiction Resolution : Cross-reference with analogs (e.g., 2-(4-fluorophenoxy) derivatives) to infer hazards .
Q. What experimental approaches are recommended to investigate the compound's biological activity against neurological targets?
- Answer :
- In Vitro Assays : Radioligand binding (e.g., dopamine D2 receptors) using [3H]spiperone; IC50 calculations via competitive binding .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with serotonin 5-HT2A receptors (PDB ID: 6WGT) .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs to confirm agonism/antagonism .
Q. How does the substitution pattern on the pyrrolidine ring influence reactivity in nucleophilic reactions?
- Answer :
- Steric Effects : The 3-(quinolin-8-yloxy) group hinders nucleophilic attack at the adjacent carbonyl, favoring bulky nucleophiles (e.g., organozinc reagents) .
- Electronic Effects : Electron-withdrawing quinoline increases electrophilicity of the ketone, enabling reactions with Grignard reagents in anhydrous THF .
Q. What strategies resolve low yields during the final acylation step of synthesis?
- Answer :
- Optimization : Pre-dry solvents (MgSO4), use excess acyl chloride (1.5 eq.), and maintain reaction temperature at 0–5°C to suppress side reactions .
- Troubleshooting : If yields remain low, replace DMF with dichloromethane to reduce polarity and stabilize intermediates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound's stability under ambient conditions?
- Answer :
- Evidence : Some sources report stability , while others note decomposition with moisture .
- Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Use Karl Fischer titration to monitor water content; store under argon if degradation >5% .
Methodological Best Practices
- Experimental Design : For biological assays, include positive controls (e.g., clozapine for receptor binding) and triplicate measurements to ensure reproducibility .
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-carbon correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
